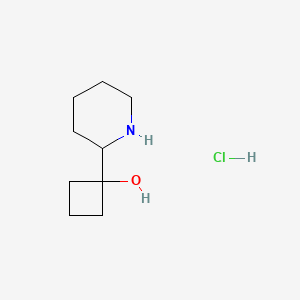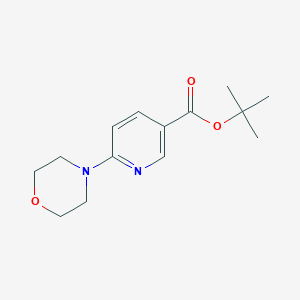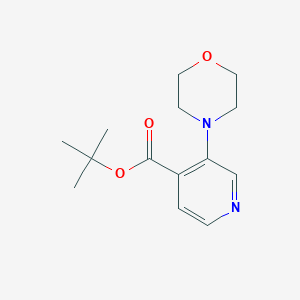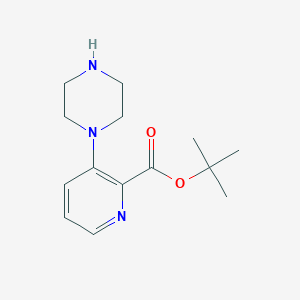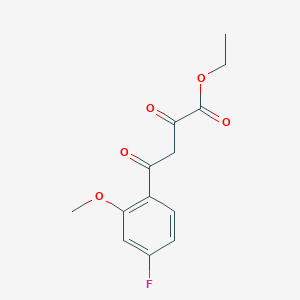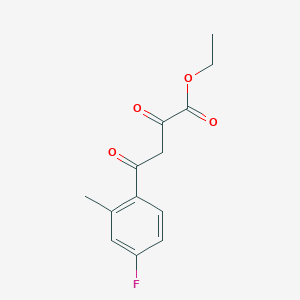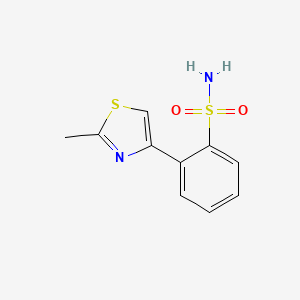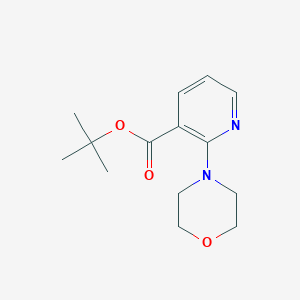
2-Morpholin-4-yl-nicotinic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed . Among the amines, morpholine turned most suitable .Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-nicotinic acid tert-butyl ester” is represented by the formula C14H20N2O3. The average mass is 217.262 Da and the monoisotopic mass is 217.131409 Da .Chemical Reactions Analysis
The synthesis of esters could be carried out in acetone . The rate of α-bromo-β-(morpholin-4-yl)propionate eaters decomposition in solution strongly depends on their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 264.3202 and a molecular formula of C14H20N2O3 .Applications De Recherche Scientifique
2-MNA-TBE has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as 1-methyl-3-morpholin-4-yl-nicotinic acid tert-butyl ester (3-MNA-TBE). It is also used as a ligand to study the structure and function of proteins and other molecules. In addition, 2-MNA-TBE is used to study the effects of nicotinic acid on the body, such as its effects on lipid metabolism and its role in the treatment of cardiovascular disease.
Mécanisme D'action
2-MNA-TBE is a ligand that binds to nicotinic acid receptors in the body. It binds to these receptors and activates them, which leads to various biochemical and physiological effects. These effects include the stimulation of lipid metabolism, the regulation of blood pressure, and the regulation of cholesterol levels.
Biochemical and Physiological Effects
2-MNA-TBE has a variety of biochemical and physiological effects on the body. It has been shown to increase the activity of lipoprotein lipase, which is an enzyme responsible for the breakdown of lipids. In addition, it has been shown to increase the production of HDL cholesterol, which is beneficial for cardiovascular health. It has also been shown to reduce the production of LDL cholesterol, which is associated with an increased risk of cardiovascular disease. Furthermore, 2-MNA-TBE has been shown to reduce the risk of stroke, as well as reduce the risk of developing type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-MNA-TBE has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is relatively non-toxic. However, it is important to note that 2-MNA-TBE has some limitations for use in lab experiments. It has a short half-life in the body and is quickly metabolized, meaning that it may not be suitable for long-term experiments. In addition, it is not suitable for use in humans due to its potential toxicity.
Orientations Futures
The potential applications of 2-MNA-TBE are still being explored. One potential future direction is the development of new drugs based on the compound. Another potential future direction is the use of 2-MNA-TBE as a tool to study the effects of nicotinic acid on the body. In addition, further research is needed to better understand the mechanism of action of 2-MNA-TBE and its potential therapeutic applications. Finally, it is possible that 2-MNA-TBE could be used as a biomarker to diagnose and monitor various diseases.
Méthodes De Synthèse
2-MNA-TBE can be synthesized by reacting nicotinic acid with morpholine in the presence of a tert-butyl ester. The reaction is catalyzed by an acid, such as sulfuric acid, and is usually carried out at temperatures between 70-90°C. The reaction produces 2-MNA-TBE, which can be isolated by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
tert-butyl 2-morpholin-4-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-15-12(11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPGKMGNHOVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

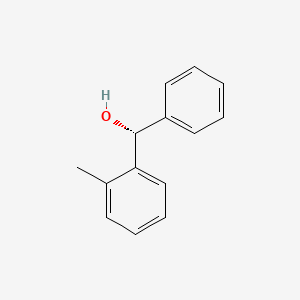
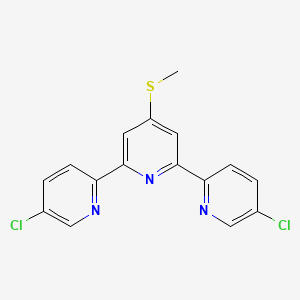
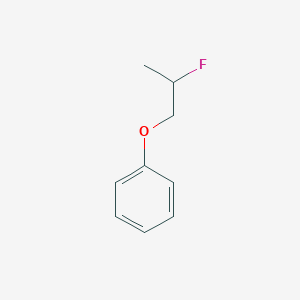
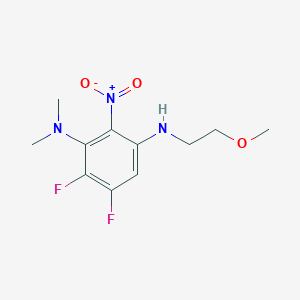
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)

